Sodium 1-acetoxyhexadecanol sulfate
CAS No.:
Cat. No.: VC18441209
Molecular Formula: C18H36Na2O7S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H36Na2O7S |
---|---|
Molecular Weight | 442.5 g/mol |
IUPAC Name | disodium;1-hydroxyhexadecyl acetate;sulfate |
Standard InChI | InChI=1S/C18H36O3.2Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;;1-5(2,3)4/h18,20H,3-16H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Standard InChI Key | RMVBRIZENIGQNE-UHFFFAOYSA-L |
Canonical SMILES | CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
Sodium 1-acetoxyhexadecanol sulfate is a sodium salt derivative of 1-acetoxyhexadecanol sulfate. Its molecular formula, C₁₈H₃₆Na₂O₇S, reflects a 16-carbon alkyl chain (hexadecyl) modified by an acetoxy group at the first position and a sulfate ester at the terminal hydroxyl group . The compound’s molecular weight is 442.5 g/mol, computed from its constituent atoms .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₃₆Na₂O₇S | |
Molecular Weight | 442.5 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 7 | |
Rotatable Bonds | 16 |
The SMILES notation (CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+]) illustrates the molecule’s topology: a hexadecyl chain with an acetoxy group (CH₃COO−) at the first carbon and a sulfate group (SO₄²⁻) at the terminal hydroxyl, stabilized by two sodium counterions .
Structural Analysis and Conformational Flexibility
The compound’s 3D conformational analysis is restricted due to its structural complexity, including a long alkyl chain and multiple functional groups. Computational models suggest significant flexibility in the alkyl chain, while the sulfate and acetoxy groups introduce regions of partial rigidity . This balance between flexibility and rigidity influences its aggregation behavior in solution, a critical factor in surfactant applications .
Synthesis and Purification
Purification Techniques
Purification of sodium alkyl sulfates typically involves recrystallization from polar solvents such as ethanol or methanol, followed by vacuum drying to remove residual solvents . For sodium 1-acetoxyhexadecanol sulfate, chromatographic methods may be necessary to separate byproducts arising from incomplete acetylation or sulfation.
Physicochemical Properties
Solubility and Phase Behavior
Although solubility data specific to sodium 1-acetoxyhexadecanol sulfate are unavailable, its structural similarity to sodium cetyl sulfate (a related 16-carbon alkyl sulfate) suggests high water solubility due to the hydrophilic sulfate group . At 20°C, sodium cetyl sulfate dissolves at approximately 1–5% (w/w) in water, with solubility increasing marginally at higher temperatures .
Table 2: Comparative Solubility of Sodium Alkyl Sulfates
Compound | Solubility in Water (20°C) | Temperature Dependence | Source |
---|---|---|---|
Sodium Cetyl Sulfate | 1–5% (w/w) | Moderate | |
Sodium Dodecyl Sulfate | ~10% (w/w) | High |
The acetoxy group in sodium 1-acetoxyhexadecanol sulfate may slightly reduce hydrophilicity compared to non-acetylated analogs, altering critical micelle concentration (CMC) and aggregation behavior.
Stability and Reactivity
The compound is expected to exhibit alkaline stability typical of sodium alkyl sulfates, with degradation occurring under strongly acidic conditions via hydrolysis of the sulfate ester . Compatibility with oxidizing agents is poor, necessitating storage in inert environments .
Functional Applications
Surfactant and Emulsification Properties
As an anionic surfactant, sodium 1-acetoxyhexadecanol sulfate likely reduces surface tension at oil-water interfaces. Its elongated alkyl chain and acetyl group may enhance emulsification efficiency in non-polar solvents, making it suitable for:
-
Emulsion Polymerization: Stabilizing monomer droplets in polymer synthesis, analogous to sodium cetyl sulfate’s role in styrene polymerization .
-
Detergent Formulations: Contributing to soil suspension and foaming in cleaning products .
Niche Industrial Uses
The acetyl group’s steric and electronic effects could enable unique interactions in:
-
Antimicrobial Coatings: Modifying surface properties of materials to inhibit microbial adhesion, as seen in sodium hexadecyl sulfate derivatives .
-
Sorbent Materials: Intercalation into layered double hydroxides (e.g., hydrocalumite) for organic contaminant removal .
Toxicological and Regulatory Considerations
Health Hazards
While no direct toxicological data exist for sodium 1-acetoxyhexadecanol sulfate, related alkyl sulfates exhibit low acute toxicity but may cause skin and eye irritation at high concentrations . Prolonged exposure can lead to dermatitis due to lipid layer disruption .
Regulatory Status
Future Research Directions
-
Solubility Profiling: Experimental determination of solubility across temperature gradients.
-
CMC Measurement: Quantifying micelle formation thresholds in aqueous and organic media.
-
Toxicogenomics: Assessing long-term exposure effects using in vitro models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume